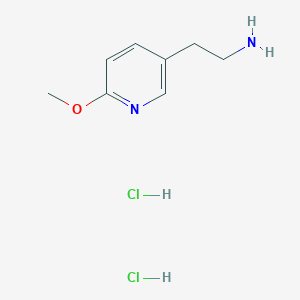

6-Methoxy-3-pyridineethanamine 2HCl

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. nih.govrsc.org Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a versatile building block in the design and synthesis of a wide array of organic molecules. nih.gov The pyridine scaffold is a prevalent feature in numerous natural products, such as alkaloids and vitamins, and is a key component in many pharmaceutical agents and functional materials. nih.govrsc.org Its presence can significantly influence a molecule's solubility, bioavailability, and pharmacological profile. enpress-publisher.comdovepress.com The adaptability of the pyridine nucleus allows for a multitude of chemical transformations, making it a favored starting point for constructing complex molecular architectures. enpress-publisher.com

The reactivity of the pyridine ring is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution typically occurs at the C-3 position, while nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov This distinct reactivity pattern provides chemists with a powerful tool for regioselective functionalization. nih.gov

Overview of Methoxy-substituted Pyridines and their Aminated Derivatives

The introduction of substituents onto the pyridine ring dramatically expands its chemical diversity and potential applications. Methoxy (B1213986) groups (-OCH3), as electron-donating substituents, can influence the reactivity and properties of the pyridine core. nih.gov The position of the methoxy group can direct further chemical modifications and is a key factor in the design of targeted molecules. For instance, the presence of a methoxy group can facilitate nucleophilic substitution reactions at other positions on the ring. acs.org

Aminated pyridine derivatives, those bearing an amino group (-NH2) or a substituted amino group, are of particular interest due to their prevalence in biologically active compounds. researchgate.netresearchgate.net The amino group can act as a key pharmacophore, a feature of a molecule that is responsible for its biological or pharmacological interactions. researchgate.net The synthesis of aminopyridines can be achieved through various methods, including the Chichibabin reaction, which directly aminates the pyridine ring, and copper-catalyzed amination reactions. researchgate.netntu.edu.sg More recent developments have focused on transition-metal-free amination protocols, offering practical and environmentally friendly alternatives. acs.org

Academic Context of 6-Methoxy-3-pyridineethanamine 2HCl within Organic Synthesis

Within the diverse family of pyridine derivatives, this compound holds a specific place in academic and industrial research. Its structure, featuring a methoxy group at the 6-position and an ethanamine side chain at the 3-position, makes it a valuable intermediate in the synthesis of more complex molecules. The dihydrochloride (B599025) salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions. ontosight.ai

The synthesis of this compound and its analogs often involves multi-step reaction sequences. For example, a general approach to related structures might involve the nitration and subsequent methoxy substitution of a pyridine derivative, followed by transformations to introduce the ethanamine side chain. sioc-journal.cngoogle.com The individual components of this compound—the methoxy-substituted pyridine ring and the ethylamine (B1201723) side chain—are common motifs in medicinal chemistry, suggesting its potential as a building block for novel therapeutic agents. google.comsciencepublishinggroup.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14Cl2N2O | bldpharm.com |

| Molecular Weight | 225.11 g/mol | bldpharm.com |

| Physical Form | Fine grey-violet powder | europa.eu |

Interactive Data Table: Related Pyridine Derivatives and their Significance

| Compound Name | Key Features | Research Context | Source |

| N-benzyl-2-(pyridin-2-yl)ethanamine | Benzylated pyridine derivative | Explored for its potential therapeutic applications and as a building block in medicinal chemistry. | |

| 2-Aminopyridine | A fundamental aminated pyridine | A common pharmacophore in therapeutic agents and a key intermediate in organic synthesis. | researchgate.net |

| 3-Methoxypyridine | Methoxy-substituted pyridine | Used as a starting material in the synthesis of more complex pyridine derivatives. | ntu.edu.sg |

| 2-(6-Methoxypyridin-3-yl)ethylamine | Structurally similar to the title compound | An intermediate in chemical synthesis. | chemicalbook.com |

Retrosynthetic Analysis of the 6-Methoxy-3-pyridineethanamine Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 6-Methoxy-3-pyridineethanamine, the analysis begins by identifying the key functional groups and the bonds that can be disconnected through known chemical reactions.

The primary disconnection targets the ethanamine side chain. A functional group interconversion (FGI) approach suggests that the primary amine of the ethanamine moiety can be derived from the reduction of a nitrile group (-CN). This leads to the precursor, 6-methoxy-3-pyridineacetonitrile. However, a more direct and common disconnection is the C-C bond between the pyridine ring and the ethyl group, which simplifies the precursor to a 3-substituted pyridine. The most strategic disconnection simplifies the ethanamine side chain directly back to a nitrile group attached to the pyridine ring at the 3-position.

This leads to a key intermediate: 6-methoxy-3-pyridinecarbonitrile . This precursor is advantageous as it already contains the required carbon atom for the side chain.

A second disconnection targets the C-O bond of the methoxy group at the 6-position. This disconnection suggests that the methoxy group can be introduced via a nucleophilic substitution reaction, pointing to a precursor with a suitable leaving group, such as chlorine, at the 6-position. This identifies 6-chloro-3-pyridinecarbonitrile as a plausible starting material. This starting material is readily accessible and offers a clear path for the sequential introduction of the required functional groups with high regioselectivity.

Approaches to the Pyridine Ring System Functionalization

The functionalization of the pyridine ring to yield the target compound is a stepwise process that requires precise control over reaction conditions to achieve the desired substitution pattern.

Introduction of the Methoxy Group

The introduction of the methoxy group at the C6 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions, especially when a good leaving group is present.

In a common synthetic strategy, a precursor such as 6-chloro-3-pyridinecarbonitrile is treated with a strong nucleophile like sodium methoxide (B1231860) (NaOMe). The methoxide ion (CH₃O⁻) displaces the chloride ion at the C6 position. This reaction is generally carried out in an alcohol solvent, such as methanol, and may be heated to ensure completion.

Installation of the Ethanamine Moiety

The ethanamine side chain at the C3 position is most efficiently installed by the chemical reduction of a nitrile group (-C≡N). Starting with the intermediate 6-methoxy-3-pyridinecarbonitrile, the nitrile is reduced to a primary amine (-CH₂NH₂). This transformation requires a strong reducing agent.

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The reaction is typically performed under pressure in a solvent like ethanol (B145695) or methanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.

Chemical Reduction: Potent hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) are highly effective for converting nitriles to primary amines. Following the reduction, an aqueous workup is necessary to quench the excess reagent and liberate the amine product.

Regioselective Synthesis Strategies

The chlorine atom at the C6 position is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. The nitrile group at the C3 position is electronically less susceptible to direct nucleophilic attack on the ring and remains intact during the methoxylation step. This inherent reactivity difference allows for the selective replacement of the chlorine atom without affecting the nitrile group. Subsequently, the nitrile group is selectively targeted for reduction, a transformation that does not affect the stable methoxy group or the aromaticity of the pyridine ring. This sequential and selective approach ensures the formation of the desired 3,6-disubstituted pyridine product.

Precursors and Starting Materials in the Synthesis of 6-Methoxy-3-pyridineethanamine

The synthesis of this compound relies on several key precursors and reagents that are either commercially available or can be prepared through established methods.

| Compound Name | Role in Synthesis | Chemical Formula |

| 6-Chloro-3-pyridinecarbonitrile | Starting Material | C₆H₃ClN₂ |

| Sodium Methoxide | Reagent for Methoxylation | CH₃ONa |

| 6-Methoxy-3-pyridinecarbonitrile | Key Intermediate | C₇H₆N₂O |

| Lithium Aluminum Hydride | Reducing Agent | LiAlH₄ |

| Hydrogen Gas (with catalyst) | Reducing Agent | H₂ |

| Hydrochloric Acid | Reagent for Salt Formation | HCl |

Synthetic Routes to 6-Methoxy-3-pyridineethanamine

A common and efficient synthetic route to 6-Methoxy-3-pyridineethanamine starts from 6-chloro-3-pyridinecarbonitrile and proceeds in two main steps, followed by salt formation.

Step 1: Methoxylation The first step is the nucleophilic substitution of the chlorine atom with a methoxy group. 6-chloro-3-pyridinecarbonitrile is reacted with sodium methoxide in methanol. The reaction mixture is typically heated under reflux to drive the reaction to completion, yielding the key intermediate, 6-methoxy-3-pyridinecarbonitrile.

Step 2: Reduction The nitrile group of 6-methoxy-3-pyridinecarbonitrile is then reduced to form the primary amine, 6-methoxy-3-pyridineethanamine (the free base). This is commonly achieved by catalytic hydrogenation using Raney Nickel and hydrogen gas in an ethanolic ammonia solution. The presence of ammonia helps to minimize the formation of secondary amine impurities.

Step 3: Salt Formation Finally, the free base is converted to its more stable dihydrochloride salt. This is accomplished by dissolving the 6-methoxy-3-pyridineethanamine in a suitable solvent, such as isopropanol (B130326) or ether, and treating it with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The resulting this compound precipitates from the solution and can be isolated by filtration.

Interactive Data Table: Synthetic Route Summary

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 6-Chloro-3-pyridinecarbonitrile | Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux | 6-Methoxy-3-pyridinecarbonitrile | Introduction of the methoxy group via SNAr reaction. |

| 2 | 6-Methoxy-3-pyridinecarbonitrile | Hydrogen (H₂), Raney Nickel, Ethanol/Ammonia | 6-Methoxy-3-pyridineethanamine | Reduction of the nitrile to form the primary amine. |

| 3 | 6-Methoxy-3-pyridineethanamine | Hydrogen Chloride (HCl), Isopropanol or Ether | This compound | Formation of the stable dihydrochloride salt. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(4-5-9)6-10-8;;/h2-3,6H,4-5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEFTLVCCMKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 3 Pyridineethanamine 2hcl

Reactivity of the Primary Amine Functional Group

The primary amine (–NH2) on the ethanamine side chain is a key site of reactivity, readily participating in a variety of nucleophilic and condensation reactions.

Nucleophilic Reactions (e.g., Alkylation, Acylation, Amidation, Sulfonylation)

As a potent nucleophile, the primary amine group readily engages in reactions with various electrophiles.

Acylation and Amidation: The amine can be acylated to form amides, a common transformation in the synthesis of biologically active molecules. For instance, the coupling of the amine with carboxylic acids is a fundamental step in creating amide linkages. This reaction is often facilitated by coupling agents like N,N'-carbonyldiimidazole (CDI) or PyBOP. doi.orgnih.gov A general representation of this is the reaction with picolinic acid derivatives to yield N-substituted picolinamides. nih.gov Similarly, reaction with 6-methoxy-pyridine-3-sulfonyl chloride would result in the corresponding sulfonamide. sigmaaldrich.com These reactions are crucial in medicinal chemistry for linking different molecular fragments. rsc.orgresearchgate.net

Alkylation: The amine nitrogen can be alkylated by reacting with alkyl halides. For example, treatment with benzyl (B1604629) bromide in the presence of a base like potassium carbonate leads to N-benzylation. fishersci.co.uk This modification can be used to introduce various alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides, such as 6-methoxy-pyridine-3-sulfonyl chloride, yields sulfonamides. sigmaaldrich.com This type of reaction is a standard method for synthesizing sulfonamide derivatives, which are an important class of compounds in pharmaceuticals. chemrxiv.org

A summary of representative nucleophilic reactions is presented below.

| Reaction Type | Electrophile | Product Type | Example Conditions |

| Acylation/Amidation | Carboxylic Acid | Amide | PyBOP, K2CO3, DMF |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Benzyl bromide, K2CO3, Methanol |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Pyridine (B92270), DCM |

Condensation Reactions

The primary amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For example, condensation with pyridine-2-carbaldehyde would yield the corresponding pyridylimine. at.uaresearchgate.net These imine intermediates can be stable or can be further reduced to form stable secondary amine linkages.

Formation of Urea (B33335) Derivatives

The primary amine of 6-Methoxy-3-pyridineethanamine is a key nucleophile in the synthesis of urea derivatives. Current time information in Bangalore, IN. This reaction typically involves treating the amine with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a substituted urea. asianpubs.orgmdpi.com This method is highly efficient and widely used for creating diverse libraries of urea compounds for screening in drug discovery. organic-chemistry.orggoogle.com

An alternative "on-water" method involves the reaction of amines with (thio)isocyanates, which is noted for being sustainable and chemoselective. organic-chemistry.org Another approach uses phosgene (B1210022) substitutes like S,S-dimethyl dithiocarbonate (DMDTC) for the carbonylation of amines to produce N,N'-disubstituted ureas. organic-chemistry.org

The table below outlines a general scheme for urea formation.

| Reactant 1 | Reactant 2 | Product | Significance |

| 6-Methoxy-3-pyridineethanamine | Aryl Isocyanate | N,N'-disubstituted Urea | Synthesis of analogues of bioactive molecules like Sorafenib. asianpubs.org |

| 6-Methoxy-3-pyridineethanamine | Phenyl Carbamate | N-substituted Urea | Mild and efficient method using dimethyl sulfoxide (B87167) (DMSO) as a solvent. google.com |

Susceptibility to Nitrosation Reactions

Primary amines, such as the one present in 6-Methoxy-3-pyridineethanamine, can react with nitrosating agents like nitrous acid (formed from nitrites under acidic conditions) to form diazonium salts. These intermediates are often unstable and can lead to the formation of various products, including potentially mutagenic N-nitrosamines if secondary amines are present as impurities or formed in situ. The susceptibility to nitrosation is a critical consideration in the development and storage of amine-containing pharmaceuticals. bldpharm.com

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring is a Lewis basic site and can participate in specific reactions. ucy.ac.cy Its lone pair of electrons makes it nucleophilic, although less so than the primary amine. The reactivity of the pyridine nitrogen can be influenced by the electron-donating methoxy (B1213986) group on the ring.

Reactions at the pyridine nitrogen include:

N-Oxidation: Treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can convert the pyridine nitrogen to an N-oxide. environmentclearance.nic.in

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. For example, reaction with a sulfopropylating agent can yield a zwitterionic quinolinium-like structure. nih.gov

Transformations Involving the Methoxy Substituent

The methoxy (–OCH3) group attached to the pyridine ring is generally stable. However, under certain harsh conditions, it can be cleaved to reveal a hydroxyl group (–OH). This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). This transformation converts the 6-methoxy-pyridine derivative into a 6-hydroxypyridine derivative, which can alter the molecule's chemical and biological properties. rsc.orggoogle.com

Oxidation Reactions of the Compound

The oxidation of 6-Methoxy-3-pyridineethanamine 2HCl can potentially occur at several sites, primarily the pyridine nitrogen, the amino group of the ethanamine side chain, and the pyridine ring itself, depending on the oxidant and reaction conditions.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. bme.hu The N-oxidation of pyridine derivatives can be a crucial step in their further functionalization. bme.hu For instance, N-oxidation can facilitate subsequent reactions like the Polonovski rearrangement. bme.hu

The primary amino group of the ethanamine side chain is also susceptible to oxidation. Depending on the oxidizing agent, this can lead to various products, including imines, nitriles, or even cleavage of the side chain.

Direct oxidation of the pyridine ring is generally more challenging due to its aromatic nature and the electron-withdrawing effect of the nitrogen atom. However, under harsh conditions or with potent oxidizing agents, degradation of the ring can occur. The presence of the electron-donating methoxy group at the 6-position could potentially influence the regioselectivity of such oxidation reactions.

While specific experimental data on the oxidation of this compound is scarce, studies on related pyridineethanamine derivatives have demonstrated their capacity to undergo oxidation. For example, 2-(2-Aminoethyl)pyridine (B145717) can be oxidized to form various oxidized derivatives. Furthermore, derivatives of 2-(2-aminoethyl)pyridine have shown antioxidant properties, suggesting their interaction with oxidizing species.

Table 1: Potential Oxidation Products of 6-Methoxy-3-pyridineethanamine

| Reactant | Oxidizing Agent | Potential Product(s) |

| 6-Methoxy-3-pyridineethanamine | m-CPBA or H₂O₂/AcOH | 6-Methoxy-3-pyridineethanamine N-oxide |

| 6-Methoxy-3-pyridineethanamine | Mild Oxidizing Agent | Imine or Nitrile derivatives |

| 6-Methoxy-3-pyridineethanamine | Strong Oxidizing Agent | Ring-opened or degraded products |

Reaction Mechanisms Studies

The ethanamine side chain can participate in a variety of reactions typical of primary amines. For example, it can act as a nucleophile in substitution and addition reactions. One common reaction is nucleophilic substitution, where the amino group displaces a leaving group on another molecule. This is a fundamental reaction in the synthesis of more complex molecules. For instance, 4-pyridineethanamine has been used in nucleophilic substitution reactions to synthesize acridone (B373769) derivatives. doi.org

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. However, the presence of the electron-donating methoxy group at the 6-position would activate the ring towards electrophilic aromatic substitution, while also influencing the regioselectivity of nucleophilic attacks.

The formation of metal complexes is another area where mechanistic understanding is important. The pyridine nitrogen and the amino group of the ethanamine side chain can both act as ligands, coordinating to metal centers to form complexes. The study of such coordination chemistry is crucial for understanding the catalytic and biological activities of these types of compounds. researchgate.net

Role As a Synthetic Building Block in Advanced Organic Synthesis

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. wikipedia.org Primary amines are fundamental building blocks in many widely used MCRs, such as the Ugi and Passerini reactions. researchgate.netnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. The primary amine of 6-Methoxy-3-pyridineethanamine 2HCl makes it an ideal candidate for the amine component in an Ugi reaction. Its use would allow for the direct incorporation of the 6-methoxypyridine moiety into complex, peptide-like scaffolds, generating products with high molecular diversity from simple starting materials. While specific literature examples using this compound in Ugi reactions are not prominent, the reaction is known to be compatible with a wide range of amines, including other pyridine-containing amines. nih.gov

| Aldehyde (R¹CHO) | Amine | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Product Structure |

| Benzaldehyde | 6-Methoxy-3-pyridineethanamine | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-(tert-butyl)-N-(2-(6-methoxypyridin-3-yl)ethyl)benzeneacetamide |

Precursor in Diversification Strategies for Molecular Libraries

Diversity-oriented synthesis (DOS) is a strategy focused on the creation of structurally diverse small molecule libraries for high-throughput screening in drug discovery. souralgroup.comcam.ac.uk The goal is to explore chemical space broadly by varying not just appendages on a single scaffold, but the core scaffold itself. cam.ac.uk this compound is an excellent starting point for DOS due to its multiple points for diversification:

The Primary Amine: Can be acylated, alkylated, or used in MCRs to introduce a wide variety of substituents.

The Pyridine (B92270) Nitrogen: Can be N-oxidized or alkylated to modify the electronic properties and shape of the molecule.

The Aromatic Ring: The pyridine ring itself can be subjected to electrophilic or nucleophilic substitution reactions, further diversifying the core structure.

A typical DOS approach, such as the build/couple/pair strategy, could utilize 6-Methoxy-3-pyridineethanamine as a foundational "build" block. nih.gov Subsequent "couple" and "pair" phases, involving reactions at its various functional sites, would lead to a library of compounds with diverse and complex heterocyclic scaffolds. nih.govfrontiersin.org This makes the compound a valuable tool for generating novel molecular libraries aimed at discovering new biologically active agents. souralgroup.com

Development of Novel Synthetic Pathways Utilizing this compound

The development of novel synthetic pathways often relies on the strategic use of unique building blocks to access complex targets that are otherwise difficult to synthesize. The use of this compound enables new synthetic routes to valuable and complex molecular classes.

The syntheses of the 1,6-diazabicyclo[3.2.1]octane systems described in patent literature are prime examples. ljmu.ac.ukwikipedia.orgnih.gov These pathways, which are designed to produce specific, novel antibacterial agents, rely on the inherent functionality of the pyridine-ethylamine precursor. The combination of the primary amine for initial bond formations and the pyridine ring as a key structural element of the final bridged system constitutes a novel synthetic application for this building block. These routes showcase how a readily available, functionalized starting material can open up efficient pathways to previously inaccessible or underexplored classes of complex heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined. For 6-Methoxy-3-pyridineethanamine 2HCl, which is typically analyzed in a suitable deuterated solvent such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), the protonation of the amine and the pyridine (B92270) nitrogen by the two equivalents of HCl significantly influences the electronic environment and, consequently, the NMR spectra.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethylamine (B1201723) side chain, and the methoxy (B1213986) group protons. The protonation of the pyridine nitrogen and the primary amine will cause a general downfield shift of adjacent protons compared to the free base, due to the increased electron-withdrawing nature of these positively charged centers.

The aromatic region will display signals for the three protons on the pyridine ring. The proton at the C2 position is anticipated to be the most downfield, appearing as a singlet or a narrow doublet. The proton at C4 will likely appear as a doublet of doublets, coupled to both the C2 and C5 protons. The proton at C5 is also expected to be a doublet.

The ethylamine side chain will present as two triplets. The methylene (B1212753) group adjacent to the pyridine ring (Cα) and the methylene group adjacent to the ammonium (B1175870) group (Cβ) will couple with each other. The methoxy group will appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-2 |

| ~7.8-8.0 | dd | 1H | H-4 |

| ~7.0-7.2 | d | 1H | H-5 |

| ~4.0-4.2 | s | 3H | -OCH₃ |

| ~3.3-3.5 | t | 2H | Cβ-H₂ |

| ~3.0-3.2 | t | 2H | Cα-H₂ |

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160-165 | C-6 |

| ~145-150 | C-2 |

| ~140-145 | C-4 |

| ~125-130 | C-3 |

| ~110-115 | C-5 |

| ~55-60 | -OCH₃ |

| ~35-40 | Cβ |

| ~30-35 | Cα |

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Two-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this experiment would show cross-peaks between the coupled aromatic protons (H-4 with H-2 and H-5) and, most distinctly, between the two methylene groups of the ethylamine side chain (Cα-H₂ and Cβ-H₂).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methoxy protons would show a cross-peak to the methoxy carbon signal. Similarly, each aromatic proton signal would correlate with its corresponding carbon signal, and the methylene proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This experiment is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected between:

The methoxy protons (-OCH₃) and the C-6 carbon of the pyridine ring.

The Cα protons and the C-3 and C-4 carbons of the pyridine ring.

The H-2 proton and the C-3 and C-4 carbons.

The H-4 proton and the C-2, C-3, C-5, and C-6 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass will be unique to a specific combination of atoms. For 6-Methoxy-3-pyridineethanamine (the free base, C₈H₁₂N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The molecular weight of the dihydrochloride (B599025) salt is 225.11 g/mol . bldpharm.com

Table 3: Predicted HRMS Data for the Free Base of 6-Methoxy-3-pyridineethanamine

| Ion | Calculated m/z |

| [M+H]⁺ (C₈H₁₃N₂O)⁺ | 153.1028 |

Note: The observed mass in an HRMS experiment would be very close to this calculated value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. For the protonated molecule [M+H]⁺ of 6-Methoxy-3-pyridineethanamine, characteristic fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Cleavage of the Cα-Cβ bond: This would result in the formation of a stable benzylic-type cation.

Fragmentation of the pyridine ring: Cleavage of the methoxy group or other ring fragmentations can also occur, providing further structural clues.

The analysis of these fragment ions allows for the confirmation of the ethylamine side chain and its point of attachment to the 6-methoxypyridine core.

Despite a comprehensive search for scientific literature and data, no specific experimental results for the Infrared (IR) Spectroscopy, Raman Spectroscopy, or Single Crystal X-ray Diffraction of This compound could be located in the public domain.

The requested detailed analysis, including data tables and specific research findings for these advanced spectroscopic and structural characterization methodologies, is contingent on the availability of published research on this particular compound. While information exists for structurally related pyridine derivatives, this data is not directly applicable to this compound and has therefore been excluded to maintain strict adherence to the subject of the article.

The principles of the requested analytical techniques are well-established:

Vibrational Spectroscopy (IR and Raman) provides insights into the molecular vibrations of a compound. Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. Both techniques yield a spectrum that is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes (e.g., stretching, bending) of its functional groups. For this compound, one would expect to observe characteristic vibrations for the pyridine ring, the methoxy group (C-O stretching), the ethylamine side chain (C-N stretching, N-H bending), and the effects of dihydrochloride salt formation on these functional groups.

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Current time information in Bangalore, IN. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom. This information allows for the precise calculation of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For this compound, a single-crystal structure would reveal the conformation of the ethylamine side chain relative to the pyridine ring, the geometry of the protonated amine and pyridine nitrogen, and the interactions with the chloride counter-ions.

Without access to experimental data from studies that have specifically analyzed this compound using these methods, it is not possible to provide the detailed, data-rich article as requested.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the optimized geometry and electronic characteristics of 6-Methoxy-3-pyridineethanamine. Typically, a basis set such as 6-31G(d,p) or higher is used to ensure a good balance between computational cost and accuracy.

These calculations yield critical data on the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative Calculated Electronic Properties of 6-Methoxy-3-pyridineethanamine (Free Base) Calculated using DFT at the B3LYP/6-31G(d,p) level of theory. Values are for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the net molecular polarity. |

| Total Energy | -478 Hartree | Represents the total electronic energy at 0 K. |

Conformational Analysis and Molecular Dynamics Simulations

The ethanamine side chain of 6-Methoxy-3-pyridineethanamine possesses significant conformational flexibility due to rotation around its single bonds. Conformational analysis is performed to identify the most stable, low-energy arrangements of the atoms. This can be achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step.

Molecular dynamics (MD) simulations offer a more dynamic picture. Using force fields like AMBER or GROMOS, MD simulations model the movement of every atom in the molecule over time, often in a simulated aqueous environment to mimic physiological conditions. These simulations, typically run for nanoseconds, reveal the preferred conformations, the flexibility of the side chain, and its interactions with solvent molecules. This information is crucial for understanding how the molecule might fit into a binding site of a biological target.

Table 2: Hypothetical Low-Energy Conformers of 6-Methoxy-3-pyridineethanamine Based on theoretical conformational analysis.

| Conformer | Dihedral Angle 1 (C4-C3-Cα-Cβ) | Dihedral Angle 2 (C3-Cα-Cβ-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Extended) | ~180° | ~180° | 0.00 |

| 2 (Gauche) | ~180° | ~60° | +0.85 |

| 3 (Folded) | ~90° | ~60° | +2.10 |

Prediction of Reactivity and Selectivity

Computational models are invaluable for predicting how and where a molecule will react. The MEP map, derived from quantum chemical calculations, visually identifies the most electron-rich and electron-poor regions. For 6-Methoxy-3-pyridineethanamine, the terminal primary amine is a primary site for reactions such as acylation and alkylation. The pyridine (B92270) nitrogen also presents a potential site for protonation or coordination to metal ions.

The methoxy (B1213986) group (-OCH₃) at the 6-position influences the electronic properties of the pyridine ring. As an electron-donating group, it increases the electron density on the ring, particularly at the ortho and para positions, which can affect its reactivity in electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient and resistant to such reactions. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks.

Elucidation of Reaction Mechanisms via Computational Modeling

Theoretical chemistry allows for the detailed exploration of reaction pathways. By modeling the transition states—the highest energy points along a reaction coordinate—chemists can understand the feasibility and kinetics of a proposed chemical transformation. For instance, the mechanism of N-acetylation of the ethanamine side chain can be computationally modeled.

This involves calculating the geometries and energies of the reactants (6-Methoxy-3-pyridineethanamine and an acetylating agent like acetyl chloride), the transition state structure, and the final product. The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. Such studies can also clarify the role of solvents or catalysts in the reaction mechanism.

Table 3: Illustrative Energy Profile for a Hypothetical N-Acetylation Reaction Values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.5 |

| Products | -10.2 |

Development of Structure-Reactivity Relationships

One of the most powerful applications of computational chemistry is in developing structure-reactivity relationships (SRRs) or structure-activity relationships (SARs). By creating a library of virtual analogs of 6-Methoxy-3-pyridineethanamine and calculating their properties, researchers can systematically probe the effect of structural modifications.

For example, one could computationally assess how moving the methoxy group to a different position on the pyridine ring, or replacing it with another functional group (e.g., -Cl, -CH₃), would alter the molecule's HOMO-LUMO gap, electrostatic potential, and conformational preferences. rsc.org This in silico screening can predict which modifications are most likely to enhance a desired property, such as reactivity or binding affinity to a specific protein, thereby guiding and prioritizing synthetic efforts in the laboratory.

Table 4: Illustrative SRR Data for Virtual Analogs of 6-Methoxy-3-pyridineethanamine Properties are calculated for hypothetical analogs to illustrate the SRR approach.

| Analog (Substitution at 6-position) | HOMO-LUMO Gap (eV) | Calculated pKa (Terminal Amine) | Predicted Reactivity Trend |

|---|---|---|---|

| -OCH₃ (original) | 5.3 | 9.1 | Baseline |

| -H | 5.5 | 8.9 | Slightly less reactive |

| -Cl | 5.6 | 8.6 | Less reactive |

| -NO₂ | 4.8 | 7.9 | More reactive (ring), less basic (amine) |

Future Directions and Emerging Research Avenues

Untapped Synthetic Potential

The inherent reactivity of 6-Methoxy-3-pyridineethanamine 2HCl makes it a valuable building block for organic synthesis. While its use in the preparation of certain heterocyclic compounds is documented, a vast landscape of synthetic transformations remains unexplored. google.comgoogle.com The primary amine group serves as a key functional handle for a variety of reactions, including amidation, reductive amination, and the formation of Schiff bases. These reactions can be employed to construct more complex molecular architectures.

For instance, the amine can be acylated to introduce a wide range of substituents, leading to novel amide derivatives with potentially interesting biological activities. Furthermore, condensation reactions with various carbonyl compounds could yield a library of imines, which can be further reduced to secondary amines or utilized in cycloaddition reactions. The pyridine (B92270) nitrogen also presents opportunities for quaternization or N-oxide formation, further diversifying the accessible chemical space.

The methoxy (B1213986) group on the pyridine ring can also be a site for chemical modification. mdpi.com Demethylation to the corresponding pyridone is a feasible transformation, opening up another avenue for derivatization. Additionally, the electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, allowing for the introduction of new functional groups at specific positions.

Integration into New Materials Science Applications

The structural characteristics of this compound suggest its potential utility in the development of novel materials. The aromatic pyridine core and the flexible ethylamine (B1201723) side chain could be incorporated into polymers, metal-organic frameworks (MOFs), and other advanced materials. bldpharm.combldpharm.com

The primary amine can act as a monomer or a cross-linking agent in polymerization reactions, leading to the formation of polyamides, polyimines, or epoxy resins with tailored properties. The pyridine nitrogen can coordinate to metal ions, making the compound a suitable ligand for the construction of MOFs. at.ua These materials are known for their high porosity and surface area, with potential applications in gas storage, catalysis, and sensing.

The methoxy group can also play a role in tuning the properties of these materials. mdpi.com Its electron-donating character can influence the electronic properties of the resulting polymers or MOFs, potentially leading to applications in organic electronics or as components of fluorescent materials. rsc.org The ability of the pyridine nitrogen to participate in hydrogen bonding could also be exploited in the design of self-assembling materials and supramolecular structures.

Table 1: Potential Materials Science Applications

| Application Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Polymer Science | Monomer, cross-linking agent | Thermal stability, mechanical strength, conductivity |

| Metal-Organic Frameworks (MOFs) | Organic linker | High porosity, catalytic activity, selective binding |

| Organic Electronics | Component of conductive polymers or charge-transport materials | Tunable electronic properties, processability |

| Fluorescent Materials | Building block for fluorophores | High quantum yield, photostability |

| Supramolecular Chemistry | Self-assembling unit | Ordered structures, stimuli-responsiveness |

Advancements in High-Throughput Synthesis Utilizing the Compound

The development of high-throughput synthesis methods is crucial for accelerating drug discovery and materials development. The reactivity of this compound makes it an ideal candidate for inclusion in combinatorial libraries. By systematically reacting the amine group with a diverse set of building blocks, such as carboxylic acids, aldehydes, and sulfonyl chlorides, large libraries of novel compounds can be rapidly generated.

Automated synthesis platforms can be employed to perform these reactions in parallel, significantly increasing the efficiency of the synthetic process. The resulting compound libraries can then be screened for a variety of properties, including biological activity, catalytic performance, or material characteristics. This approach allows for the rapid exploration of a large chemical space, increasing the probability of identifying lead compounds for further development.

The data generated from high-throughput screening can also be used to develop quantitative structure-activity relationships (QSAR) and machine learning models. These models can help to predict the properties of new, untested compounds, further accelerating the discovery process.

Interdisciplinary Research Opportunities

The unique combination of a pyridine ring and an ethylamine side chain in this compound opens up a wide range of interdisciplinary research opportunities.

Medicinal Chemistry: Pyridine and amine moieties are common features in many biologically active molecules. This compound could serve as a scaffold for the development of new therapeutic agents. google.comgoogle.com For example, derivatives could be explored as inhibitors of enzymes such as beta-lactamases or as modulators of G-protein coupled receptors. google.com Its structural similarity to tryptamine (B22526) derivatives suggests potential applications in the development of adjuvants to overcome antibiotic resistance. nih.gov

Agrochemical Research: The pyridine core is present in many successful pesticides and herbicides. By modifying the structure of this compound, it may be possible to develop new agrochemicals with improved efficacy and reduced environmental impact.

Sensor Technology: The ability of the pyridine nitrogen to coordinate to metal ions and participate in hydrogen bonding makes this compound a candidate for the development of chemical sensors. Derivatives could be designed to selectively bind to specific analytes, leading to a detectable change in an optical or electronic signal.

Catalysis: The pyridine nitrogen can act as a ligand for transition metal catalysts. By incorporating this compound into catalytic systems, it may be possible to develop new catalysts with enhanced activity and selectivity for a variety of organic transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Methoxy-3-pyridineethanamine dihydrochloride (B599025) |

| Polyamides |

| Polyimines |

| Epoxy resins |

| Carboxylic acids |

| Aldehydes |

| Sulfonyl chlorides |

| Tryptamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.